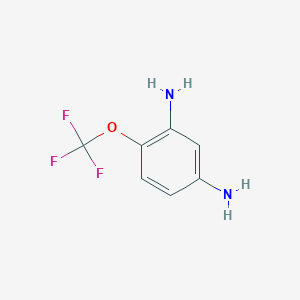
4-(Trifluoromethoxy)benzene-1,3-diamine
Vue d'ensemble
Description
4-(Trifluoromethoxy)benzene-1,3-diamine is a chemical compound with the molecular formula C7H7F3N2O . It has a molecular weight of 192.14 .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethoxy)benzene-1,3-diamine is 1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of 4-(Trifluoromethoxy)benzene-1,3-diamine is solid . It has a molecular weight of 192.14 .Applications De Recherche Scientifique
Synthesis and Properties of Soluble Polyimides
- A study by Qiu et al. (2006) explored the synthesis of new fluorinated diamine monomers, including derivatives of 4-(Trifluoromethoxy)benzene-1,3-diamine, for the production of organosoluble polyimides. These polyimides exhibited high thermal stability, flexibility, and optical transparency, making them suitable for advanced optoelectronics applications (Qiu et al., 2006).
Development of Fluorinated Polyimides
- Research by Banerjee et al. (2003) involved the synthesis of novel fluorinated polyimides using similar diamine monomers. These polyimides showed exceptional thermal stability and low water absorption rates, indicating potential use in high-temperature and moisture-sensitive environments (Banerjee et al., 2003).
Optical and Dielectric Characterization
- A study by Jang et al. (2007) focused on the optical and dielectric properties of fluorinated polyimides derived from 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials displayed enhanced solubility, transparency, and low dielectric constants, suggesting their applicability in optoelectronics and as insulating materials in electronics (Jang et al., 2007).
Synthesis of Soluble Fluorinated Poly(Ether Imide)s
- Liu et al. (2008) investigated the synthesis of soluble fluorinated poly(ether imide)s using fluorinated diamine monomers including 4-(Trifluoromethoxy)benzene-1,3-diamine. These materials exhibited high thermal stability, mechanical strength, and optical transparency, making them suitable for various industrial applications (Liu et al., 2008).
Synthesis of Soluble Fluoro-Polyimides
- Research by Xie et al. (2001) on soluble fluoro-polyimides revealed that polymers derived from 4-(Trifluoromethoxy)benzene-1,3-diamine demonstrated excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential in high-performance materials applications (Xie et al., 2001).
Electron-Withdrawing Properties
- A study by Castagnetti and Schlosser (2002) highlighted the electron-withdrawing properties of the trifluoromethoxy group, such as in 4-(Trifluoromethoxy)benzene-1,3-diamine, showing its effectiveness in promoting hydrogen/metal permutation in ortho positions, which is significant in synthetic organic chemistry (Castagnetti & Schlosser, 2002).
Applications in Advanced Polymeric Materials
- Li et al. (2018) utilized a fluorinated diamine monomer for the synthesis of optically transparent and soluble semi-fluorinated poly(ether imide)s, demonstrating their high mechanical properties and thermal stability, suggesting their use in areas requiring transparent, high-performance materials (Li et al., 2018).
Safety and Hazards
The compound is classified as dangerous with hazard statements H301+H311+H331 . This indicates that it is toxic if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding all personal contact, including inhalation, using protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, and avoiding contact with incompatible materials .
Propriétés
IUPAC Name |
4-(trifluoromethoxy)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFWFBOAYMQWHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647894 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
873055-90-4 | |
| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)
![1H-Pyrrolo[2,3-B]pyridine-6-carbaldehyde](/img/structure/B1360841.png)

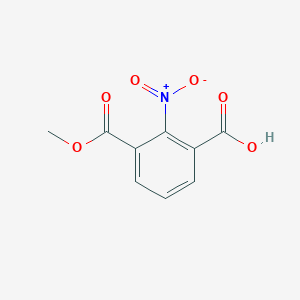


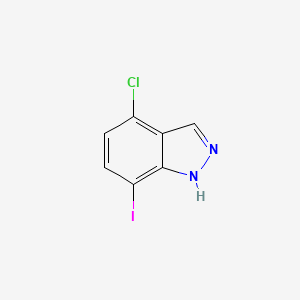
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
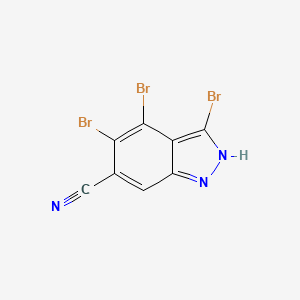
![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)
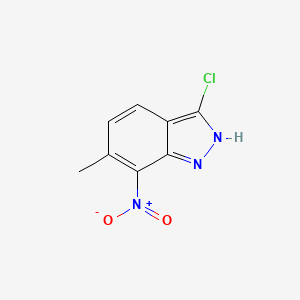
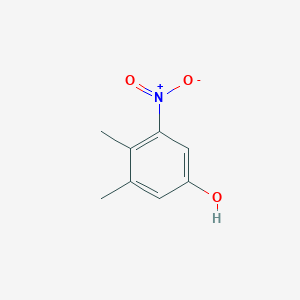
![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)